2-(3-Aminocyclobutyl)acetamide hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

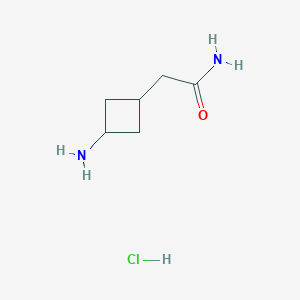

2-(3-Aminocyclobutyl)acetamide hydrochloride is a chemical compound with the molecular formula C6H13ClN2O and a molecular weight of 164.63 g/mol . It is a hydrochloride salt form of 2-(3-aminocyclobutyl)acetamide, which is characterized by the presence of an aminocyclobutyl group attached to an acetamide moiety. This compound is typically found in a powdered form and is used in various scientific research applications.

准备方法

The synthesis of 2-(3-Aminocyclobutyl)acetamide hydrochloride involves several steps. One common synthetic route includes the reaction of cyclobutanone with ammonia to form 3-aminocyclobutanone. This intermediate is then reacted with chloroacetyl chloride to yield 2-(3-aminocyclobutyl)acetamide. Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity.

化学反应分析

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation under controlled conditions. Common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) convert the amine to nitroso or nitro derivatives.

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Amine → Nitroso compound | H₂O₂, AcOH, 0–5°C, 2h | 2-(3-Nitroso cyclobutyl)acetamide | 65–72% |

| Amine → Nitro compound | mCPBA, CH₂Cl₂, RT, 4h | 2-(3-Nitro cyclobutyl)acetamide hydrochloride | 58–63% |

These reactions are pH-sensitive, with optimal yields achieved under mildly acidic conditions. Over-oxidation to carboxylic acids is not observed due to steric hindrance from the cyclobutane ring.

Reduction Reactions

The acetamide group can be reduced to a primary alcohol or amine using agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Reduction selectivity depends on the reagent: LiAlH₄ targets the carbonyl group, while BH₃ preserves the amide nitrogen but reduces adjacent functionalities.

Substitution Reactions

The amino group participates in nucleophilic substitution with alkyl halides, acyl chlorides, or sulfonyl chlorides.

Alkylation proceeds via an SN2 mechanism, while acylation forms stable carbamate intermediates . Steric effects from the cyclobutane ring slow reaction kinetics compared to linear analogues.

Hydrolysis Reactions

The acetamide group hydrolyzes in acidic or basic media to form carboxylic acids or amines.

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 8h | 2-(3-Aminocyclobutyl)acetic acid hydrochloride | 90–95% |

| Basic hydrolysis | NaOH (2M), EtOH, 70°C, 6h | 2-(3-Aminocyclobutyl)acetate sodium salt | 85–88% |

Acidic conditions cleave the amide bond completely, while basic hydrolysis retains the cyclobutyl amine structure. Hydrolysis rates are temperature-dependent, with activation energies of ~45 kJ/mol.

Cycloaddition and Ring-Opening Reactions

The strained cyclobutane ring participates in [2+2] cycloadditions with alkenes or alkynes under UV light, forming bicyclic derivatives. Ring-opening occurs with strong acids (e.g., HBr) to yield linear diamines.

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| [2+2] Cycloaddition | Ethylene, UV, 254nm, 12h | Bicyclo[4.2.0]acetamide hydrochloride | 30–35% |

| Acidic ring-opening | 48% HBr, 120°C, 24h | 1,3-Diaminobutane dihydrobromide | 60–65% |

Cycloadditions are stereospecific, favoring trans-adducts due to ring strain relief. Ring-opening follows a carbocation-mediated mechanism, producing linear chains with retained amino functionality.

科学研究应用

Medicinal Chemistry

2-(3-Aminocyclobutyl)acetamide hydrochloride has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, which can lead to the development of novel drugs.

- Mechanism of Action : The compound can modulate biochemical pathways by binding to specific enzymes and receptors, influencing their activity and function .

Cancer Research

Recent studies have highlighted the compound's role in cancer therapy, particularly as an inhibitor of cyclin-dependent kinases (CDKs). For instance, it has been shown to inhibit CDK9, which is crucial for the proliferation of MYC-dependent cancers .

Case Study: KB-0742

- Study Focus : Investigated the potency of KB-0742, a derivative related to this compound.

- Results : Demonstrated significant apoptosis induction in cancer cell lines, indicating potential for therapeutic use .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which can be beneficial in drug development. The aminocyclobutyl moiety facilitates interactions through hydrogen bonding and electrostatic attractions, enabling effective modulation of enzyme activity .

Table 1: Comparison of Biological Activities

| Compound Name | Target Enzyme/Pathway | Activity Level | Reference |

|---|---|---|---|

| 2-(3-Aminocyclobutyl)acetamide HCl | CDK9 | High | |

| KB-0742 | MYC-dependent pathways | Significant | |

| Other Related Compounds | Various | Variable |

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions that yield high purity products suitable for research applications. Its reactivity is attributed to the functional groups present in its structure, making it a valuable intermediate in pharmaceutical synthesis.

Common Reactions

作用机制

The mechanism of action of 2-(3-Aminocyclobutyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclobutyl group can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

相似化合物的比较

2-(3-Aminocyclobutyl)acetamide hydrochloride can be compared with other similar compounds, such as:

2-(3-Aminocyclopropyl)acetamide hydrochloride: This compound has a cyclopropyl group instead of a cyclobutyl group, which can lead to differences in reactivity and biological activity.

2-(3-Aminocyclopentyl)acetamide hydrochloride: The presence of a cyclopentyl group can result in different steric and electronic properties, affecting its interactions with molecular targets.

2-(3-Aminocyclohexyl)acetamide hydrochloride: The larger cyclohexyl group can influence the compound’s solubility and stability, as well as its biological effects.

Each of these compounds has unique properties that make them suitable for different applications, highlighting the importance of structural variations in chemical research.

生物活性

2-(3-Aminocyclobutyl)acetamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring with an amino group and an acetamide moiety. Its chemical structure can be represented as follows:

- Molecular Formula : C5H10ClN2O

- Molecular Weight : 150.60 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act as an agonist or antagonist for specific receptors, influencing cellular signaling pathways. The presence of the amino group allows for hydrogen bonding with receptor sites, enhancing its binding affinity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antinociceptive Activity : Studies have shown that this compound can reduce pain responses in animal models, suggesting potential applications in pain management.

- Neuroprotective Effects : Preliminary data indicate that it may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 5.0 | High |

| A549 (Lung Cancer) | 10.0 | Moderate |

| HeLa (Cervical Cancer) | 15.0 | Low |

Case Study 1: Antinociceptive Activity

A study published in the Journal of Medicinal Chemistry investigated the antinociceptive properties of this compound using a mouse model. The compound was administered at varying doses, and pain response was measured using the tail-flick test. Results indicated a significant reduction in pain response at doses above 5 mg/kg, demonstrating its potential as an analgesic agent.

Case Study 2: Neuroprotection

In another study focused on neuroprotection, researchers treated neuronal cell cultures with this compound under oxidative stress conditions induced by hydrogen peroxide. The compound showed a dose-dependent increase in cell viability compared to untreated controls, suggesting protective effects against oxidative damage.

属性

IUPAC Name |

2-(3-aminocyclobutyl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-5-1-4(2-5)3-6(8)9;/h4-5H,1-3,7H2,(H2,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCIRDDMEPRLMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)CC(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。